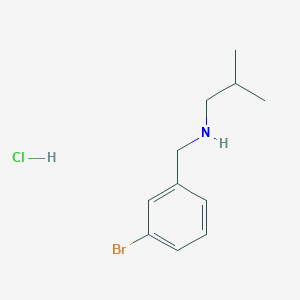
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
Descripción general
Descripción
“N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” is a chemical compound . It’s a derivative of noscapine, a benzylisoquinoline alkaloid .
Synthesis Analysis
The synthesis of this compound involves introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .Molecular Structure Analysis
The molecular structure of “N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” was elucidated by X-ray crystallography . The structure consists of a benzene ring substituted with a bromomethyl group .Aplicaciones Científicas De Investigación
Analytical Detection and Quantification
- A case study demonstrated the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a N-benzyl phenethylamines derivative, highlighting the potential for similar analytical techniques to be applied to N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride for forensic and toxicological analysis (Poklis et al., 2014).
Synthesis and Chemical Properties
- Research on N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, shows the potential for N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride to be used in medicine, pesticide, and chemical fields. The study highlights a synthesis process that could be adapted for related compounds, emphasizing low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
Potential for Functionalization and Coordination Chemistry
- The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, involving Mannich reaction and further functionalization, illustrates the versatility of related N-benzyl compounds in coordination chemistry and bioactivation, potentially applicable to N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride (Olesiejuk et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride, also known as N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine hydrochloride, is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are vital for maintaining cell structure and facilitating cell division .
Mode of Action
The compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, affecting their ability to function properly .
Biochemical Pathways
The disruption of microtubule architecture can affect various biochemical pathways. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, the compound’s action can potentially impact these processes, leading to downstream effects such as inhibited cell proliferation .
Result of Action
The compound has been found to inhibit the viability of cancer cells and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . This suggests that the compound’s action on tubulin and microtubules could have potential anti-cancer effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKDWOJRZDMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)


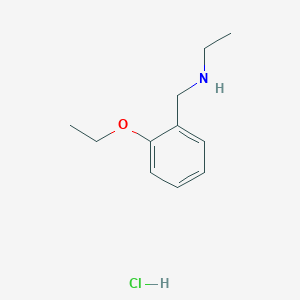
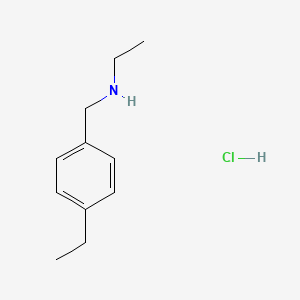
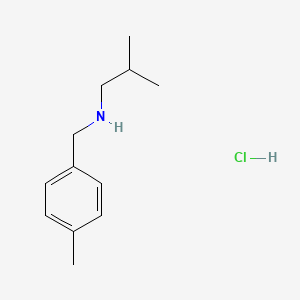
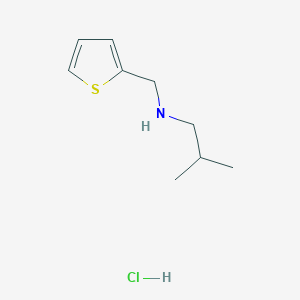

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)

